1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-methylbenzoate
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Overview
Description
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-methylbenzoate is a complex organic compound with a unique structure that includes a thieno[2,3-b]thiopyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-methylbenzoate typically involves multi-step organic reactions. One common method involves the cyclization of thiophene derivatives with appropriate reagents to form the thieno[2,3-b]thiopyran core. The final step includes esterification with 4-methylbenzoic acid to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and esterification processes .
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of sulfur atoms in the thieno[2,3-b]thiopyran core.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoate moiety .
Scientific Research Applications
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-methylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate: Similar structure but with a different substitution pattern on the benzoate moiety.
Thieno[2,3-b]thiopyran derivatives: Various derivatives with modifications to the thieno[2,3-b]thiopyran core.
Uniqueness
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-methylbenzoate is unique due to its specific substitution pattern and the presence of both thieno[2,3-b]thiopyran and benzoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H14O4S2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
(1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-yl) 4-methylbenzoate |
InChI |
InChI=1S/C15H14O4S2/c1-10-2-4-11(5-3-10)14(16)19-13-6-8-20-15-12(13)7-9-21(15,17)18/h2-6,8,13H,7,9H2,1H3 |
InChI Key |
OYBJCIRKJURQIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2C=CSC3=C2CCS3(=O)=O |
Origin of Product |
United States |
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